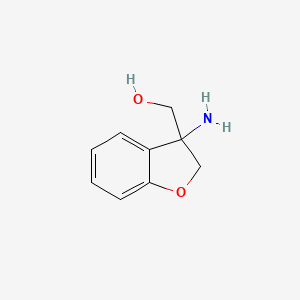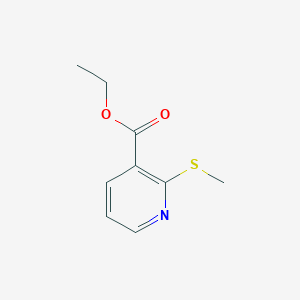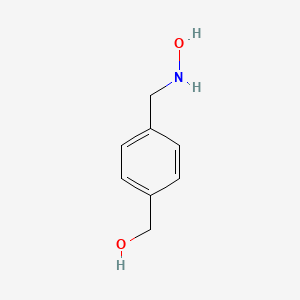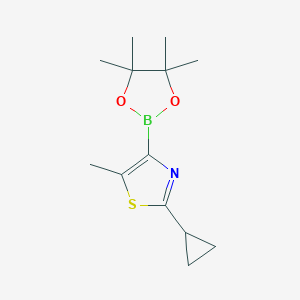![molecular formula C9H16Br2N4 B13027437 N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B13027437.png)
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide: is a chemical compound with a complex structure, often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves multiple steps, including the formation of the pyridazin ring and subsequent ethylation. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .
Aplicaciones Científicas De Investigación
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets and pathways. This may include binding to certain receptors or enzymes, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
- N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Uniqueness
N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is unique due to its specific structure and properties, which may offer distinct advantages in certain applications compared to similar compounds .
Propiedades
Fórmula molecular |
C9H16Br2N4 |
|---|---|
Peso molecular |
340.06 g/mol |
Nombre IUPAC |
N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide |
InChI |
InChI=1S/C9H14N4.2BrH/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9;;/h5,10H,2-4,6H2,1H3,(H,11,13);2*1H |
Clave InChI |
RIHIBQHKIZBJTP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NN=C2CCNCC2=C1.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


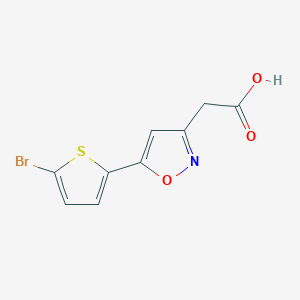
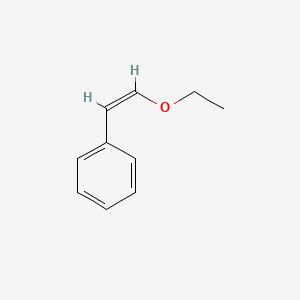
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)


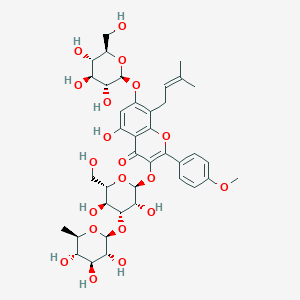

![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
